N-dodecanoyl-L-Homoserine lactone

Übersicht

Beschreibung

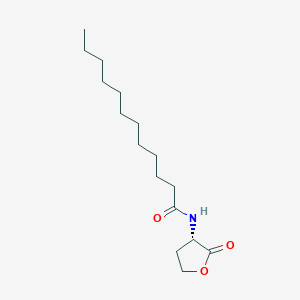

N-Dodecanoyl-L-homoserine lactone (C12-HSL) is a bacterial quorum sensing (QS) signaling molecule belonging to the N-acyl-L-homoserine lactone (AHL) family. It consists of a 12-carbon acyl chain attached to a homoserine lactone ring . C12-HSL is produced by diverse Gram-negative bacteria, including Burkholderia and Pseudomonas species, to regulate population-density-dependent behaviors such as biofilm formation, virulence factor secretion, and metabolic coordination . Beyond prokaryotic systems, C12-HSL exhibits cross-kingdom activity, modulating immune responses in mammalian cells (e.g., activating NF-κB in macrophages) and altering eukaryotic developmental processes (e.g., inhibiting seaweed spore germination) . Its molecular formula is C₁₆H₂₉NO₃, with a molecular weight of 283.4 g/mol, and it is characterized by high stability (≥98% purity, stored at -20°C) .

Vorbereitungsmethoden

Synthesewege:: C12-HSL kann über verschiedene Wege synthetisiert werden. Eine übliche Methode beinhaltet die Kondensation von Dodecansäure L-Homoserinlacton . Die Reaktion findet typischerweise unter sauren Bedingungen statt und führt zur Bildung von C12-HSL.

Industrielle Produktion:: Obwohl die Produktionsmethoden im industriellen Maßstab variieren können, bleibt die chemische Synthese der primäre Ansatz zur Gewinnung von C12-HSL. Forscher und Hersteller optimieren die Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

C12-HSL undergoes pH-dependent hydrolysis, primarily via lactone ring opening or amide bond cleavage :

Lactone Ring Opening

-

Alkaline Conditions : The lactone ring hydrolyzes to form N-dodecanoyl-L-homoserine (open-chain carboxylate), rendering it inactive in quorum sensing .

Amide Bond Hydrolysis

-

Enzymatic cleavage by fatty acid amide hydrolase (FAAH) produces dodecanoic acid and L-homoserine lactone .

Oxidation and Degradation Pathways

C12-HSL reacts with reactive oxygen species (ROS) and environmental oxidants:

Longer acyl chains (C12) confer greater resistance to oxidation compared to shorter AHLs (e.g., C4-HSL) .

Solvent Interactions and Stability

-

Preferred Solvents : Chloroform (10 mg/mL), DMSO (1 mg/mL), DMF (1 mg/mL) .

-

Unstable Solvents : Ethanol or other primary alcohols accelerate lactone ring opening .

-

Storage : Stable for ≥2 years at -20°C in anhydrous solvents .

Biological Modifications

In Salmonella enterica, C12-HSL exposure alters:

-

Fatty Acid Profiles : Increased cyclopropane fatty acids (e.g., C17:0 cyclo) .

-

Protein Expression : Upregulation of thiol-responsive proteins (e.g., SodA, AhpC) .

Comparative Stability of AHLs

| Property | C12-HSL | C4-HSL (Butanoyl-HSL) | Reference |

|---|---|---|---|

| Hydrolysis Rate (pH 7) | Slow | Rapid | |

| Oxidation Resistance | High | Low | |

| Biofilm Penetration | High | Limited |

Wissenschaftliche Forschungsanwendungen

Quorum Sensing and Bacterial Communication

C12-HSL plays a critical role in bacterial communication through quorum sensing (QS), which allows bacteria to coordinate their behavior based on population density. This signaling molecule is integral to the regulation of virulence factors in Pseudomonas aeruginosa, influencing biofilm formation, motility, and the production of exoproducts.

Case Study: Virulence Regulation

A study demonstrated that C12-HSL modulates the expression of virulence genes in Pseudomonas aeruginosa, affecting its pathogenicity in infections. The presence of C12-HSL was shown to enhance biofilm formation and increase resistance to host immune responses, highlighting its significance in chronic infections, especially in cystic fibrosis patients .

Immunomodulatory Effects

Research indicates that C12-HSL can influence host immune responses. It has been shown to induce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) in human cells, suggesting a role in modulating inflammation during bacterial infections.

Data Table: Cytokine Induction by C12-HSL

| Cytokine | Cell Type | Effect |

|---|---|---|

| IL-8 | Human fibroblasts | Increased production |

| COX-2 | Human macrophages | Enhanced expression |

| Prostaglandin E2 | Human neutrophils | Elevated levels |

This immunomodulatory effect could be leveraged for therapeutic strategies aimed at controlling inflammation during infections .

Antitumor Activity

Recent studies have explored the potential antitumor effects of C12-HSL derivatives. For instance, N-3-oxo-dodecanoyl-L-homoserine lactone (O-DDHSL) has been shown to reduce cell viability and inhibit migration in pancreatic carcinoma cell lines.

Case Study: Antitumor Mechanism

In vitro experiments revealed that O-DDHSL treatment led to apoptosis and decreased colony formation in pancreatic cancer cells. The study highlighted alterations in gene expression related to cell motility and proliferation, indicating a multifaceted role for C12-HSL derivatives in cancer therapy .

Detection and Measurement Techniques

The detection of C12-HSL is crucial for understanding its roles in microbial communities. Techniques such as surface-enhanced Raman spectroscopy (SERS) have been developed for sensitive detection of AHLs at low concentrations, facilitating real-time monitoring of QS dynamics in biofilms.

Data Table: Detection Methods for AHLs

| Method | Sensitivity | Application Area |

|---|---|---|

| SERS | Nanomolar range | Biofilm monitoring |

| HPLC | Micromolar range | Compound quantification |

| Bioassays | Variable | QS activity assessment |

These advancements enable researchers to study the ecological roles of C12-HSL more effectively .

Biotechnological Applications

C12-HSL and its derivatives are being investigated for their potential use in biotechnology, particularly in developing biosensors and biocontrol agents. The ability to manipulate QS pathways could lead to innovative approaches for managing bacterial populations in various settings.

Case Study: Biosensor Development

A recent project focused on engineering biosensors that utilize C12-HSL signaling pathways to detect pathogenic bacteria. These biosensors could provide rapid diagnostics for infections, enhancing clinical outcomes through timely interventions .

Wirkmechanismus

C12-HSL exerts its effects by binding to specific receptors in bacterial cells. This interaction triggers gene expression changes, affecting processes like biofilm formation, motility, and toxin production. Notably, C12-HSL can also activate NF-κB in mammalian cells, influencing immune responses .

Vergleich Mit ähnlichen Verbindungen

AHLs vary in acyl chain length (C4–C18) and the presence of functional groups (e.g., 3-oxo or 3-hydroxy modifications). Below is a detailed comparison of C12-HSL with structurally and functionally related AHLs:

Structural Comparisons

| Compound | Chain Length | Oxo Modification | Key Structural Features |

|---|---|---|---|

| N-Dodecanoyl-L-HSL (C12) | 12-C | No | Saturated acyl chain, no additional groups |

| N-3-Oxo-dodecanoyl-L-HSL | 12-C | Yes (C3) | 3-Oxo group enhances receptor binding |

| N-Decanoyl-L-HSL (C10) | 10-C | No | Shorter chain, reduced hydrophobicity |

| N-Octanoyl-L-HSL (C8) | 8-C | No | Common in Burkholderia QS systems |

| N-Hexanoyl-L-HSL (C6) | 6-C | No | Highly diffusible, minimal steric hindrance |

Functional Comparisons

2.2.1 Microbial Behavior and Virulence

- C12-HSL : Promotes biofilm formation in Pseudomonas and regulates virulence in Burkholderia . Unlike shorter-chain AHLs (e.g., C6-HSL), it exhibits stronger binding to LuxR-type receptors due to increased hydrophobicity .

- 3-Oxo-C12-HSL: Produced by Pseudomonas aeruginosa, this compound induces apoptosis in mammalian mast cells at 50–100 µM and is critical for virulence regulation . The 3-oxo group enhances its bioactivity compared to non-oxo C12-HSL .

2.2.2 Cross-Kingdom Signaling

- C12-HSL : Inhibits early development of the green seaweed Ulva at concentrations >5 µM, whereas C4-HSL and C6-HSL promote spore release in red seaweed .

- 3-Oxo-C11-HSL : Reduces heart rate in mammals, while C12-HSL causes significant drops in blood pressure and heart rate in vivo .

2.2.3 Enzymatic Susceptibility

Biologische Aktivität

N-Dodecanoyl-L-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family, which plays a crucial role in bacterial quorum sensing. This compound is synthesized by various Gram-negative bacteria and is involved in intercellular communication, regulating gene expression, and influencing various biological processes in both bacteria and eukaryotic cells.

Overview of Quorum Sensing

Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. AHLs like C12-HSL serve as signaling molecules that can induce changes in gene expression when they reach a certain concentration. This process is vital for the regulation of virulence factors, biofilm formation, and other group behaviors in bacterial populations.

1. Immunomodulatory Effects

C12-HSL has been shown to modulate immune responses significantly. Research indicates that it can down-regulate the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) while enhancing the production of anti-inflammatory cytokines like interleukin-10 (IL-10) in macrophages. For instance, one study demonstrated that C12-HSL amplified IL-10 production in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, suggesting a potential role in chronic infections by opportunistic pathogens .

2. Cytotoxicity in Cancer Cells

C12-HSL exhibits cytotoxic effects on human pancreatic carcinoma cells (Panc-1 and Aspc-1). It has been reported to induce apoptosis, reduce cell viability, and inhibit colony formation and migration in these cancer cell lines. The molecular mechanisms involve alterations in gene expression related to cell motility and proliferation, including changes in the expression of small GTPases like RhoC and proteins such as cofilin .

3. Oxidative Stress Response

The presence of C12-HSL influences oxidative stress responses in bacterial cells. In Salmonella enterica, exposure to C12-HSL resulted in increased levels of thiol-related proteins, suggesting enhanced resistance to oxidative stress. This indicates that C12-HSL may play a role in bacterial survival under stressful conditions .

Case Studies

The biological activity of C12-HSL can be attributed to its ability to interact with specific receptors and influence intracellular signaling pathways:

- NFκB Pathway : C12-HSL enhances the transcriptional activity of NFκB, which is crucial for IL-10 production.

- MAP Kinase Pathways : It prolongs p38 MAP kinase phosphorylation, further influencing cytokine expression.

- Gene Expression Modulation : C12-HSL alters the expression levels of various genes associated with inflammation, apoptosis, and cell motility.

Q & A

Basic Research Questions

Q. How can N-dodecanoyl-L-homoserine lactone (C12-HSL) be quantitatively detected in bacterial cultures?

Answer: C12-HSL detection requires sensitive analytical methods due to its low physiological concentrations (often <1 nM). Validated approaches include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides specificity and quantification even in complex biological matrices. Solid-phase extraction (SPE) with C18 columns is recommended for sample preparation .

- Surface-Enhanced Raman Spectroscopy (SERS): Enables detection below 1 nM using silver nanoparticles as substrates, ideal for real-time monitoring without extensive sample preparation .

- Nuclear Magnetic Resonance (NMR): Confirms structural identity and purity (e.g., ≥98% by 1H-NMR), critical for validating synthetic batches .

Q. What experimental controls are essential when studying C12-HSL in quorum sensing (QS) assays?

Answer:

- Negative Controls: Use C12-HSL-deficient bacterial mutants (e.g., lasI mutants in Pseudomonas aeruginosa) to confirm QS-dependent phenotypes.

- Solvent Controls: Include equivalent concentrations of solvents (e.g., DMSO) to rule out carrier effects .

- Acylase Treatment: Degrade C12-HSL enzymatically (e.g., using acylase I) to verify specificity of observed effects .

- Dose-Response Curves: Test a range of concentrations (1 nM–100 µM) to identify biologically relevant thresholds .

Advanced Research Questions

Q. How does C12-HSL interact with host eukaryotic cells, and what methodological approaches can elucidate these mechanisms?

Answer: C12-HSL modulates host cell pathways (e.g., NF-κB activation in macrophages) via direct protein interactions. Key methods include:

- Affinity Probes: Biotinylated C12-HSL derivatives (e.g., 3O-C12-HSL-3H-biotin) enable pull-down assays followed by LC-MS/MS to identify binding partners like IQGAP1 in Caco-2 cells .

- Transcriptomic Profiling: RNA-seq or qPCR arrays quantify immune-related gene expression (e.g., TNF-α, IL-8) in RAW 264.7 macrophages exposed to C12-HSL .

- Flow Cytometry: Assess cell cycle alterations (e.g., G1 arrest in HaCaT keratinocytes) using propidium iodide staining .

Q. What explains contradictory data on C12-HSL’s role in bacterial stress responses?

Answer: Discrepancies arise from:

- Model Systems: Salmonella enterica shows increased thiol-related proteins (Tpx, AhpC) under C12-HSL exposure, mimicking stationary-phase stress adaptation, while Pseudomonas strains exhibit divergent biofilm modulation .

- Detection Limits: SERS identifies sub-nanomolar C12-HSL levels, whereas older colorimetric assays (e.g., CV026 bioreporter) may miss low-abundance signals .

- Growth Conditions: Anaerobic vs. aerobic cultivation alters C12-HSL stability and downstream gene expression .

Q. How can researchers distinguish C12-HSL-specific effects from other acyl-homoserine lactones (AHLs) in polymicrobial communities?

Answer:

- Strain-Specific Reporters: Use Agrobacterium tumefaciens NT1 (pZLR4) for C12-HSL-specific detection, as it responds minimally to shorter-chain AHLs .

- Metabolic Profiling: Combine LC-MS/MS with stable isotope labeling to track C12-HSL degradation by AHL-acylases (e.g., in Variovorax paradoxus) in mixed cultures .

- Genetic Knockouts: Co-culture sdiA (C12-HSL receptor) mutants with wild-type strains to isolate QS cross-talk effects .

Q. Methodological Challenges and Solutions

Q. How should researchers address the instability of C12-HSL in aqueous solutions?

Answer:

- Storage: Aliquot and store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles .

- Buffering: Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to reduce adsorption to labware .

- Half-Life Assays: Monitor degradation via HPLC-UV at 210 nm over 24–48 hours to determine optimal experimental timelines .

Q. What strategies validate the biological activity of synthetic C12-HSL batches?

Answer:

- Bioassays: Test induction of lasB-gfp reporters in P. aeruginosa PAO1, which fluoresce proportionally to C12-HSL concentration .

- Circular Dichroism (CD): Verify enantiomeric purity (L-isomer) to exclude inactive D-form contaminants .

- Cell Migration Assays: Confirm pro-migratory effects in epithelial cells (e.g., Caco-2) as a functional readout .

Q. Emerging Research Directions

Q. Can C12-HSL degradation pathways be harnessed for anti-virulence therapies?

Answer:

- AHL-Acylase Engineering: Overexpress aiiA homologs in Bacillus spp. to hydrolyze C12-HSL, disrupting biofilms in P. aeruginosa .

- Quorum Quenching (QQ): Screen soil metagenomes for novel C12-HSL lactonases using functional complementation in E. coli biosensors .

Q. How does C12-HSL influence interspecies communication in biofilms?

Answer:

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299632 | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137173-46-7 | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137173-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.